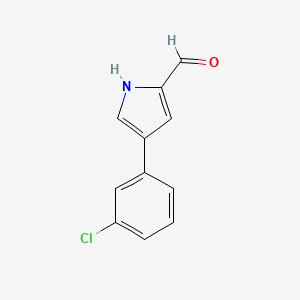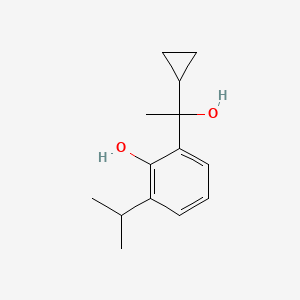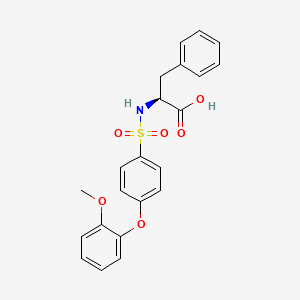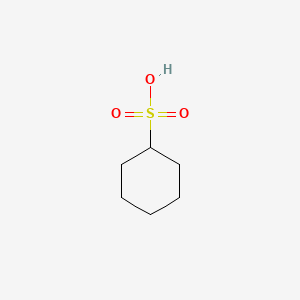
Cyclohexanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanesulfonic acid is an organic compound with the molecular formula C₆H₁₂O₃S. It is a sulfonic acid derivative of cyclohexane, characterized by the presence of a sulfonic acid group (-SO₃H) attached to the cyclohexane ring. This compound is known for its strong acidic properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexanesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of cyclohexane using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H). The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonic acid group.
Industrial Production Methods: In industrial settings, this compound is produced by the direct sulfonation of cyclohexane with sulfur trioxide in the presence of a catalyst. This method allows for large-scale production and ensures high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone or cyclohexanol under specific conditions.
Reduction: Reduction reactions can convert it into cyclohexylamine or other reduced derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
Major Products Formed:
Oxidation: Cyclohexanone, cyclohexanol.
Reduction: Cyclohexylamine.
Substitution: Cyclohexyl halides, alkyl cyclohexanes.
Wissenschaftliche Forschungsanwendungen
Cyclohexanesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including esterification and alkylation.
Biology: It serves as a reagent in biochemical assays and studies involving protein interactions.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of detergents, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclohexanesulfonic acid involves its strong acidic properties, which enable it to act as a proton donor in various chemical reactions. The sulfonic acid group can interact with molecular targets, facilitating reactions such as esterification, hydrolysis, and alkylation. The compound’s ability to donate protons makes it a valuable catalyst in both homogeneous and heterogeneous catalysis.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanesulfonic acid can be compared with other sulfonic acids, such as:
Benzenesulfonic acid: Unlike this compound, benzenesulfonic acid has an aromatic ring, which imparts different chemical properties and reactivity.
Methanesulfonic acid: This compound has a simpler structure with a single carbon atom, making it less bulky and more reactive in certain reactions.
Toluene-4-sulfonic acid: Similar to benzenesulfonic acid but with a methyl group, it has unique reactivity due to the presence of the aromatic ring and the methyl substituent.
This compound stands out due to its cyclohexane ring, which provides steric hindrance and influences its reactivity and applications in various fields.
Eigenschaften
IUPAC Name |
cyclohexanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGASCUQXLPSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![nonyl 8-[3-[[dimethylamino(methanesulfonamido)methylidene]amino]propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate](/img/structure/B13351826.png)

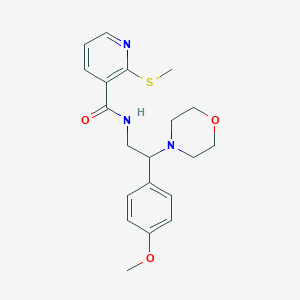
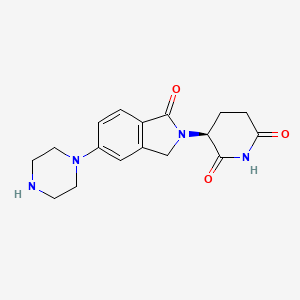
![3-([1,4'-Bipiperidin]-1'-yl)-3-oxopropanenitrile](/img/structure/B13351859.png)
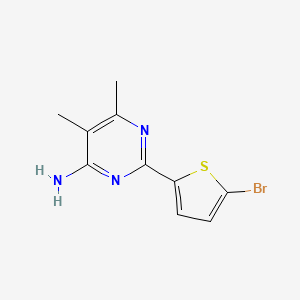

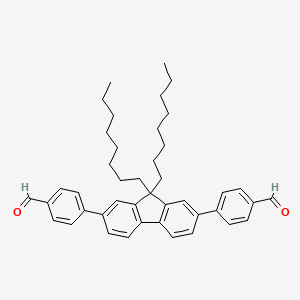


![(3-(Furan-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13351894.png)
